BenchChemオンラインストアへようこそ!

7a-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one

Lipophilicity LogP Drug-likeness

7a-(4-Fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one (CAS 1018567-85-5) is a fully saturated, fused bicyclic heterocycle belonging to the perhydropyrrolo[1,2-a]imidazole class. It features a hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one core with a 4-fluorophenyl substituent at the 7a bridgehead position, yielding the molecular formula C12H13FN2O and a molecular weight of 220.24 g/mol.

Molecular Formula C12H13FN2O
Molecular Weight 220.247
CAS No. 1018567-85-5
Cat. No. B2868489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7a-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one
CAS1018567-85-5
Molecular FormulaC12H13FN2O
Molecular Weight220.247
Structural Identifiers
SMILESC1CC2(NCCN2C1=O)C3=CC=C(C=C3)F
InChIInChI=1S/C12H13FN2O/c13-10-3-1-9(2-4-10)12-6-5-11(16)15(12)8-7-14-12/h1-4,14H,5-8H2
InChIKeyQFFZXZBXTGNKBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7a-(4-Fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one (CAS 1018567-85-5): Core Scaffold Identity and Research Procurement Context


7a-(4-Fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one (CAS 1018567-85-5) is a fully saturated, fused bicyclic heterocycle belonging to the perhydropyrrolo[1,2-a]imidazole class [1]. It features a hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one core with a 4-fluorophenyl substituent at the 7a bridgehead position, yielding the molecular formula C12H13FN2O and a molecular weight of 220.24 g/mol . This scaffold class is recognized in the medicinal chemistry literature for its validated biological relevance, including potent α1A-adrenergic receptor partial agonism with selectivity over α1B, α1D, and α2A subtypes, as well as application as WDR5 WIN-site inhibitors with dissociation constants below 10 nM against AML leukemia cell lines [1]. The compound is commercially available for research use from multiple suppliers at purity grades ranging from 95% to 98% .

Why Generic Substitution of 7a-(4-Fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one with In-Class Analogs Fails: The 4-Fluorophenyl Differentiation Problem


Within the 7a-aryl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one series, the para-substituent on the 7a-phenyl ring fundamentally alters lipophilicity, electronic character, and metabolic vulnerability—three parameters that cannot be independently tuned without changing the substituent identity. The 4-fluorophenyl derivative occupies a narrow and potentially advantageous physicochemical window (LogP 0.07) that is nearly identical to the unsubstituted phenyl analog (LogP 0.02) yet dramatically lower than the 4-chlorophenyl (LogP 1.72) or 4-methoxyphenyl (LogP 1.07) variants . This means that interchanging these analogs in a biological assay or synthetic sequence will produce confounding shifts in target engagement, membrane permeability, and solubility that cannot be corrected by formulation adjustments alone [1]. The evidence below quantifies exactly where the 4-fluorophenyl substitution differentiates this compound from its closest structural neighbors.

Quantitative Differentiation Evidence for 7a-(4-Fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one Versus Closest Analogs


LogP Differentiation: 4-Fluorophenyl vs. 4-Chlorophenyl and 4-Methoxyphenyl Analogs

The 4-fluorophenyl derivative (LogP 0.07) is 23.4-fold less lipophilic than the 4-chlorophenyl analog (LogP 1.72, ΔLogP = −1.65) and 9.8-fold less lipophilic than the 4-methoxyphenyl analog (LogP 1.07, ΔLogP = −1.00), yet nearly indistinguishable from the unsubstituted phenyl analog (LogP 0.02, ΔLogP = +0.05) . In the context of CNS drug-likeness guidelines (optimal LogP 1–3), the 4-fluorophenyl derivative resides at the lower boundary, suggesting superior aqueous solubility relative to the chloro and methoxy variants while retaining the aromatic surface area needed for target engagement [1].

Lipophilicity LogP Drug-likeness Permeability

Electronic Modulation: Hammett Substituent Constant Differentiation of the 4-Fluorophenyl Group

The 4-fluorophenyl substituent exerts a Hammett σp value of +0.06, representing a weakly electron-withdrawing character distinct from the 4-chlorophenyl (σp = +0.23), 4-methoxyphenyl (σp = −0.27), and unsubstituted phenyl (σp = 0.00) groups [1]. This electronic profile positions fluorine as a unique modulator: it withdraws electron density inductively while donating through resonance, producing a net near-neutral effect on the aryl ring's π-electron density. This contrasts with the strongly electron-donating methoxy group and the purely inductive electron-withdrawing chloro group, each of which will differentially affect π-stacking interactions and hydrogen-bonding capacity with biological targets [2].

Electronic effects Hammett constants SAR Structure-activity relationship

Physicochemical Property Differentiation: Density and Boiling Point Comparison Across the 7a-Aryl Series

The 4-fluorophenyl derivative exhibits a density of 1.3±0.1 g/cm³ and a boiling point of 366.8±42.0 °C at 760 mmHg . In direct comparison, the unsubstituted phenyl analog has a density of 1.2±0.1 g/cm³ and BP of 372.0±31.0 °C , while the 4-chlorophenyl analog is denser at 1.4±0.1 g/cm³ with a substantially higher BP of 396.5±42.0 °C [1]. The 4-fluorophenyl compound's BP is 5.2 °C lower than the unsubstituted phenyl analog and 29.7 °C lower than the 4-chloro variant, reflecting fluorine's unique combination of mass contribution and intermolecular force modulation that affects chromatographic retention and distillation behavior during purification.

Physicochemical properties Density Boiling point Purification Handling

Scaffold Validation: Pyrrolo[1,2-a]imidazole Core as a Privileged Structure for Epigenetic and GPCR Targets

The hexahydro-1H-pyrrolo[1,2-a]imidazole scaffold has been independently validated in two distinct target classes. In the WDR5 WIN-site program, a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragment class was expanded via structure-based design to achieve lead compounds with dissociation constants (Kd) below 10 nM and micromolar cellular activity against an AML leukemia cell line (MV4;11) [1]. Separately, compound VIII, a fully hydrogenated pyrrolo[1,2-a]imidazole derivative, was characterized as a potent α1A-adrenergic receptor partial agonist with good selectivity over α1B, α1D, and α2A receptor subtypes [2]. While the 7a-(4-fluorophenyl) substitution has not been specifically profiled in these assays, the scaffold's demonstrated capacity to engage both epigenetic readers and aminergic GPCRs establishes a broad applicable target space that the 4-fluorophenyl derivative can be deployed to explore [3].

WDR5 Epigenetics Fragment-based drug discovery Kinase GPCR

Commercial Supply Landscape: Purity Grade and Pricing Differentiation

The 4-fluorophenyl derivative is commercially available at two distinct purity tiers: 95.0% from Fluorochem (Product F526821, priced at £1,015.00/1g and £1,926.00/5g) and 98% from Leyan (Product 1192949, 1g listed, larger quantities inquiry-only) . By comparison, the 4-chlorophenyl analog (CAS 5983-76-6, Fluorochem F526822) has pricing not currently available, suggesting limited stock or discontinued supply , while the 4-fluorophenyl product at CymitQuimica (Biosynth brand) is listed as discontinued . The unsubstituted phenyl analog (CAS 7421-62-7) is available at 95%+ purity through multiple vendors including CheMenu (CM416587) and Fujifilm Wako . The active supply status and multi-vendor availability of the 4-fluorophenyl derivative at defined purity grades supports procurement reliability.

Procurement Vendor comparison Purity Pricing

Metabolic Stability Rationale: The C-F Bond as a Blockade Against CYP450-Mediated Para-Hydroxylation

The carbon-fluorine bond at the para position of the phenyl ring possesses a bond dissociation energy of approximately 485 kJ/mol, compared to approximately 430 kJ/mol for the corresponding C-H bond in the unsubstituted phenyl analog [1]. This 55 kJ/mol difference renders the 4-fluorophenyl derivative intrinsically resistant to CYP450-mediated aromatic hydroxylation at the para position—a primary metabolic clearance route for the unsubstituted phenyl analog. While this is a well-established principle in medicinal chemistry applicable to all 4-fluorophenyl-containing compounds, it provides a class-level metabolic stability advantage over the unsubstituted phenyl comparator (CAS 7421-62-7) that is not shared by the 4-chlorophenyl analog (where oxidative dechlorination can occur) or the 4-methoxyphenyl analog (where O-demethylation is a rapid metabolic pathway) [2].

Metabolic stability CYP450 Fluorine Oxidative metabolism

Recommended Research and Procurement Application Scenarios for 7a-(4-Fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one


Fragment-Based and Structure-Guided Drug Discovery Targeting Epigenetic Readers (WDR5 and Related Bromodomain/WD40 Proteins)

The pyrrolo[1,2-a]imidazole scaffold has demonstrated fragment-to-lead progression against the WDR5 WIN-site with optimized compounds achieving Kd values below 10 nM [1]. The 4-fluorophenyl derivative, with its favorable LogP of 0.07 and compact fluorine substituent (van der Waals radius 1.47 Å, comparable to hydrogen at 1.20 Å), is well-suited as a starting point for fragment growing or scaffold hopping campaigns. Its LogP, which is approximately 23-fold lower than the 4-chloro analog, positions it for optimization within drug-like chemical space without early lipophilicity penalties. Researchers should consider this compound when structure-based design calls for an aromatic substituent that provides electronic modulation (σp +0.06) without the steric bulk of chlorine or the metabolic lability of methoxy.

GPCR Ligand Discovery: α1-Adrenergic and Aminergic Receptor Subtype Profiling

Given that fully hydrogenated pyrrolo[1,2-a]imidazoles have produced potent and selective α1A-adrenergic receptor partial agonists with good selectivity over α1B, α1D, and α2A subtypes [2], the 4-fluorophenyl derivative represents a logical candidate for aminergic GPCR screening panels. Its LogP of 0.07 sits near the lower boundary of CNS drug-likeness, which may be advantageous for reducing non-specific membrane partitioning commonly observed with more lipophilic analogs (e.g., 4-Cl, LogP 1.72). Procurement of this compound for radioligand binding displacement assays or functional cAMP/calcium flux assays against a panel of aminergic receptors is a rational deployment of its structural features.

Synthetic Methodology Development: 7a-Aryl-Hexahydropyrroloimidazolidinone Core Construction

The compound's physicochemical profile—density 1.3±0.1 g/cm³, BP 366.8±42.0 °C, flash point 175.6±27.9 °C —provides practical handling parameters for synthetic chemistry groups developing novel routes to 7a-aryl-pyrroloimidazolidinones. Its boiling point is 29.7 °C lower than the 4-chloro analog, facilitating distillative purification during method development. The 4-fluorophenyl substituent can also serve as a diagnostic ¹⁹F NMR handle (100% natural abundance, spin-½, wide chemical shift range) for reaction monitoring and product characterization, a capability absent in the unsubstituted phenyl, 4-chloro, and 4-methoxy analogs, which lack a fluorine NMR reporter nucleus.

Antiviral Protease Inhibitor Scaffold Exploration: DENV NS2B-NS3 and Related Flavivirus Targets

The fused bicyclic pyrrolidine-imidazolidinone architecture has been validated as a non-peptidic scaffold for inhibiting the dengue virus NS2B-NS3 protease, with preliminary SAR demonstrating that substituent identity and stereochemistry at the C-3 position (analogous to the 7a position in the hexahydro series) are critical for inhibitory activity [3]. While the published SAR focuses on the pyrrolidino[1,2-c]imidazolidinone regioisomer, the [1,2-a] fusion pattern of the 4-fluorophenyl derivative offers a complementary geometry for exploring the NS2B-NS3 active site. Procurement is indicated for laboratories conducting flavivirus protease inhibitor screening with an interest in fluorine-mediated binding interactions.

Quote Request

Request a Quote for 7a-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.